N-[2-(4-chlorophenyl)ethyl]thiourea
Beschreibung
BenchChem offers high-quality N-[2-(4-chlorophenyl)ethyl]thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-chlorophenyl)ethyl]thiourea including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
207596-23-4 |
|---|---|
Molekularformel |
C9H11ClN2S |
Molekulargewicht |
214.72 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)ethylthiourea |
InChI |
InChI=1S/C9H11ClN2S/c10-8-3-1-7(2-4-8)5-6-12-9(11)13/h1-4H,5-6H2,(H3,11,12,13) |
InChI-Schlüssel |
YYWDZZBBJUQVJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCNC(=S)N)Cl |
Herkunft des Produkts |
United States |
N-[2-(4-chlorophenyl)ethyl]thiourea synthesis and characterization
Executive Summary
N-[2-(4-chlorophenyl)ethyl]thiourea (CAS: 110369-18-9), also known as 1-(4-chlorophenethyl)thiourea, is a critical thiourea scaffold used primarily as an intermediate in the synthesis of heterocyclic compounds (e.g., 2-aminothiazoles, thiohydantoins) and as a pharmacophore in drug discovery for antitubercular and antileishmanial agents.
This guide details two distinct synthetic pathways:
-
Method A (Benzoyl Isothiocyanate Route): Prioritizes purity and yield; recommended for medicinal chemistry scales (mg to g).
-
Method B (Direct Thiocyanate Isomerization): Prioritizes atom economy and cost; recommended for bulk intermediate production where recrystallization is feasible.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | N-[2-(4-chlorophenyl)ethyl]thiourea |
| Common Name | 1-(4-chlorophenethyl)thiourea |
| CAS Number | 110369-18-9 |
| Molecular Formula | C₉H₁₁ClN₂S |
| Molecular Weight | 214.71 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH, EtOH; poorly soluble in water |
Retrosynthetic Analysis
The construction of the thiourea moiety is best approached by disconnecting the C=S core. The most logical disconnection involves the nucleophilic attack of the primary amine on a thiocarbonyl electrophile.
Figure 1: Retrosynthetic logic flow prioritizing the benzoyl isothiocyanate intermediate for controlled reactivity.
Experimental Protocols
Method A: The Benzoyl Isothiocyanate Route (Preferred)
Rationale: Direct reaction of amines with ammonium thiocyanate often requires harsh thermal rearrangement conditions. Using benzoyl isothiocyanate as a "soft" electrophile allows the reaction to proceed at room temperature, forming a benzoyl-thiourea intermediate that is easily hydrolyzed to the target product. This method minimizes side products.
Reagents:
-
Ammonium thiocyanate (NH₄SCN)[1]
-
Benzoyl chloride (PhCOCl)
-
2-(4-chlorophenyl)ethylamine
-
Sodium Hydroxide (NaOH), 10% aqueous solution
Step-by-Step Workflow:
-
Formation of Benzoyl Isothiocyanate (In-Situ):
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve Ammonium Thiocyanate (1.1 eq) in dry acetone.
-
Add Benzoyl Chloride (1.0 eq) dropwise over 15 minutes.
-
Observation: A white precipitate of ammonium chloride (NH₄Cl) will form immediately.
-
Reflux the mixture for 15 minutes to ensure complete conversion.
-
Cool to room temperature and filter off the NH₄Cl solid.[4] Retain the filtrate (containing benzoyl isothiocyanate).
-
-
Coupling:
-
To the filtrate, add 2-(4-chlorophenyl)ethylamine (1.0 eq) dropwise with stirring.
-
Reflux the mixture for 30 minutes.
-
Pour the reaction mixture into ice-cold water. The intermediate N-benzoyl-N'-[2-(4-chlorophenyl)ethyl]thiourea will precipitate as a solid.
-
Filter and wash with water. (Optional: Recrystallize from EtOH if intermediate purity is critical).
-
-
Hydrolysis (Deprotection):
-
Suspend the benzoyl-thiourea intermediate in 10% NaOH solution (approx. 5-10 mL per gram of intermediate).
-
Heat at 80-90°C for 30-60 minutes. The solution will become clear as hydrolysis proceeds, then the free thiourea may precipitate or require acidification depending on pH.
-
Workup: Cool the mixture and neutralize with dilute HCl to pH ~7. The target compound, N-[2-(4-chlorophenyl)ethyl]thiourea , will precipitate.
-
Filter, wash with cold water, and dry.
-
Figure 2: Step-by-step workflow for the high-purity Benzoyl Isothiocyanate synthesis route.
Method B: Direct Ammonium Thiocyanate Route (Alternative)
Rationale: Useful for large-scale preparation where reagent cost is the primary constraint. Requires careful control of heat to drive the equilibrium toward the thiourea.
-
Dissolve 2-(4-chlorophenyl)ethylamine (1.0 eq) in water containing HCl (1.0 eq) (or use the amine hydrochloride salt directly).
-
Add Ammonium Thiocyanate (1.1 eq) .
-
Evaporate the solution to dryness on a steam bath. The residue consists of the amine thiocyanate salt.
-
Heat the dry residue at 140-160°C for 1-2 hours. This thermal step drives the isomerization of the thiocyanate salt into the thiourea.
-
Purification: Recrystallize the resulting solid from ethanol/water to remove unreacted amine and side products.
Characterization Data
The following data validates the structure of the mono-substituted thiourea.
| Technique | Expected Signals / Value | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 7.90 (br s, 1H) | NH (Thiourea proton, exchangeable) |
| δ 7.35 (d, J=8.4 Hz, 2H) | Ar-H (ortho to Cl) | |
| δ 7.25 (d, J=8.4 Hz, 2H) | Ar-H (meta to Cl) | |
| δ 7.10 (br s, 2H) | NH₂ (Terminal amino group) | |
| δ 3.60 (q, 2H) | -CH₂-CH₂ -NH- (Methylene adjacent to N) | |
| δ 2.80 (t, 2H) | Ar-CH₂ -CH₂- (Benzylic methylene) | |
| ¹³C NMR (DMSO-d₆) | δ ~183.0 | C=S (Thiocarbonyl) |
| δ 138.0, 131.0, 130.5, 128.5 | Aromatic Carbons | |
| δ 45.0, 34.0 | Aliphatic Carbons (CH₂) | |
| IR (KBr) | 3150-3350 cm⁻¹ | N-H stretch (Primary & Secondary) |
| 1150-1200 cm⁻¹ | C=S stretch | |
| 750-800 cm⁻¹ | C-Cl stretch | |
| Mass Spectrometry | m/z 215.0 [M+H]⁺ | Consistent with C₉H₁₁ClN₂S |
Applications & Biological Context
Researchers utilizing this protocol often explore the following applications:
-
Heterocycle Synthesis: The thiourea sulfur is a potent nucleophile. Reaction with
-haloketones yields 2-aminothiazoles , a privileged scaffold in kinase inhibitors. -
Antimicrobial Activity: Phenethyl-substituted thioureas have demonstrated efficacy against Mycobacterium tuberculosis and Leishmania species due to their ability to chelate metal ions essential for bacterial enzymes.
-
Antioxidant Properties: The thiourea moiety can act as a radical scavenger, protecting cells from oxidative stress.
Safety & Handling
-
Thiourea Toxicity: Thioureas are suspected goitrogens (interfere with iodine uptake in the thyroid). Handle all solids in a fume hood and wear nitrile gloves.
-
Benzoyl Chloride: A lachrymator and corrosive. Open only in a well-ventilated hood.
-
Waste Disposal: Aqueous waste containing thiocyanates should not be acidified without care, as this can release toxic HSCN gas. Dispose of sulfur-containing waste in dedicated streams.
References
-
Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. Journal of Organic Chemistry, 75(7), 2327–2332. Link
-
Yi, L., et al. (2016). Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Green Chemistry, 18, 592-597. Link
-
BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea. BenchChem Protocols. Link
-
Rodrigues, L., et al. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Pharmaceuticals, 17(12), 1573. Link
-
Organic Chemistry Portal. (2023). Thiourea synthesis by thioacylation. Link
Sources
Crystal Structure Determination of N-[2-(4-chlorophenyl)ethyl]thiourea: A Comprehensive Technical Protocol
This in-depth technical guide details the protocol for the crystal structure determination of N-[2-(4-chlorophenyl)ethyl]thiourea , a pharmacologically relevant scaffold often investigated for its antiviral, antibacterial, and dopamine receptor-modulating properties.
Executive Summary
The structural elucidation of N-[2-(4-chlorophenyl)ethyl]thiourea is critical for understanding its structure-activity relationship (SAR). Thiourea derivatives often exhibit conformational flexibility around the
Key Structural Expectations:
-
Conformation: The ethyl linker typically adopts an anti or gauche conformation relative to the phenyl ring, influencing the overall molecular planarity.
-
Supramolecular Assembly: Expect the formation of centrosymmetric dimers via
hydrogen bonds, forming the classic graph set motif.
Synthesis and Crystallization Protocol
High-purity synthesis is the prerequisite for successful crystallization. The following protocol minimizes by-products that disrupt crystal lattice formation.
Synthetic Route
The most robust method involves the reaction of 2-(4-chlorophenyl)ethylamine with benzoyl isothiocyanate , followed by alkaline hydrolysis. This avoids the lower yields associated with direct ammonium thiocyanate methods.
Step-by-Step Methodology:
-
Addition: Dissolve 2-(4-chlorophenyl)ethylamine (10 mmol) in anhydrous acetone (20 mL). Dropwise add benzoyl isothiocyanate (10 mmol) at 0°C. Stir for 2 hours to form the N-benzoylthiourea intermediate.
-
Hydrolysis: Add 10% NaOH solution (15 mL) and reflux for 30 minutes to cleave the benzoyl group.
-
Neutralization: Cool the mixture and neutralize with dilute HCl to precipitate the target N-[2-(4-chlorophenyl)ethyl]thiourea.
-
Purification: Recrystallize the crude solid from ethanol/water (1:1) to remove ionic salts.
Single Crystal Growth
X-ray diffraction requires a single crystal with dimensions
| Parameter | Condition | Causality |
| Solvent System | Ethanol/DMF (3:1) | DMF increases solubility; Ethanol promotes slow evaporation. |
| Concentration | 15 mg/mL | Supersaturation must be reached gradually to avoid microcrystalline powder. |
| Temperature | 298 K (Controlled) | Temperature fluctuations cause defects in the crystal lattice. |
| Vessel | Scintillation vial | Narrow aperture slows evaporation rate (approx. 5-7 days). |
Workflow Visualization
The following diagram illustrates the critical path from raw materials to diffraction-quality crystals.
Figure 1: Synthetic and crystallization workflow for N-[2-(4-chlorophenyl)ethyl]thiourea.
X-Ray Data Collection & Reduction
Once a suitable crystal is mounted, data collection must be optimized to resolve the chlorine atom positions and hydrogen bonding networks.
Instrumentation Parameters[1]
-
Radiation Source: Mo-
( Å). Molybdenum is preferred over Copper for chlorinated compounds to minimize absorption effects ( ). -
Temperature: 100 K (Cryostream). Low temperature reduces thermal vibration (atomic displacement parameters), improving the precision of bond lengths.
-
Detector Distance: 50-60 mm (depending on resolution required, typically 0.8 Å).
Data Reduction Strategy
Use software such as SAINT or CrysAlisPro for:
-
Indexing: Determine the unit cell dimensions (
). Expect a Monoclinic system (Space group ) or Triclinic ( ), common for thiourea derivatives [1]. -
Integration: Convert diffraction spots into intensity data (
). -
Absorption Correction: Apply multi-scan correction (SADABS) to account for the electron-dense chlorine atom.
Structure Solution and Refinement
This phase transforms raw intensity data into a 3D structural model.
Phasing and Refinement Logic[1]
-
Solution (Phasing): Use SHELXT (Intrinsic Phasing). The heavy Chlorine and Sulfur atoms provide strong anomalous scattering signals, facilitating the location of the initial distinct atoms.
-
Refinement: Use SHELXL (Least Squares Minimization). Minimize the
value (discrepancy between observed and calculated structure factors).
Refinement Protocol
-
Heavy Atoms: Assign coordinates for Cl, S, N, and C atoms.
-
Anisotropic Refinement: Model thermal ellipsoids for non-hydrogen atoms.
-
Hydrogen Placement:
-
C-H bonds: Place geometrically (riding model).
-
N-H bonds: Locate in the Difference Fourier Map (
) to accurately define hydrogen bonding interactions. This is crucial for thioureas.
-
-
Validation: Check for voids and check reflections against the CheckCIF server.
Figure 2: Logic flow for structure solution and refinement using SHELX software suite.
Structural Analysis & Discussion
Upon successful refinement, the analysis focuses on the "Core" features that define the molecule's physicochemical identity.
Molecular Conformation[1]
-
Thiourea Core: The
torsion angles usually indicate a trans-cis geometry to facilitate intramolecular hydrogen bonding. -
Bond Lengths: The
bond length is typically 1.66–1.72 Å, intermediate between a single and double bond due to resonance. The bonds are shorter (approx. 1.33 Å) than standard single bonds [2].
Supramolecular Architecture
Thiourea derivatives are renowned for their robust hydrogen-bonding networks.
-
Primary Interaction: Centrosymmetric dimers formed by
interactions. -
Graph Set:
(Two donors, two acceptors, 8-membered ring). -
Secondary Interaction:
interactions between the ethyl linker and the chlorophenyl ring of adjacent molecules.
Hirshfeld Surface Analysis
To visualize the intermolecular interactions quantitatively, generate Hirshfeld surfaces (using CrystalExplorer).
-
Red spots on the
surface indicate strong hydrogen bonds. -
Fingerprint Plots: Look for the characteristic "spikes" corresponding to H...S interactions (typically contributing 15-20% of the surface area).
References
-
Synthesis and crystal structure of N,N′-bis(4-chlorophenyl)thiourea N,N-dimethylformamide solvate. Source: ResearchGate / SciSpace. URL:[Link]
-
1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea. Source: PubMed Central (PMC). URL:[Link]
-
1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. Source: PubMed Central (PMC). URL:[Link]
Advanced Screening Protocols for Novel Thiourea Derivatives: From Synthesis to Lead Identification
Topic: Biological Activity Screening of Novel Thiourea Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads
Executive Summary
The thiourea pharmacophore (
Rational Design & In Silico Validation
Before wet-lab screening, computational filtering is essential to prioritize structures with high drug-likeness.
1.1 Molecular Docking Workflow
Blind screening is resource-intensive. We utilize molecular docking to predict binding affinities against validated targets such as DNA Gyrase (Bacteria) and Urease (Enzymatic) .
-
Ligand Preparation: Structures must be energy-minimized (MMFF94 force field) to eliminate steric clashes.
-
Target Selection:
-
Validation: A docking score lower than -7.0 kcal/mol generally warrants in vitro testing.
DOT Diagram: Integrated Screening Workflow
Caption: Figure 1. A streamlined decision tree for filtering thiourea libraries from virtual concepts to validated leads.
Antimicrobial Profiling: The First Line of Defense
Thiourea derivatives often exhibit broad-spectrum activity by chelating ions required for bacterial cell wall synthesis or inhibiting DNA replication.
2.1 Broth Microdilution Assay (MIC Determination)
Unlike the disc diffusion method, which is influenced by compound diffusion rates in agar, broth microdilution provides a quantitative Minimum Inhibitory Concentration (MIC).
Protocol:
-
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923, E. coli ATCC 25922) to
McFarland standard ( CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Compound Dilution: Prepare stock solution in DMSO. Perform 2-fold serial dilutions in 96-well plates (Range: 512 µg/mL to 0.5 µg/mL). Critical: Final DMSO concentration must be < 1% to avoid solvent toxicity.
-
Incubation: Add diluted inoculum to wells. Incubate at
for 18–24 hours.[5] -
Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.015%) for visual confirmation (Blue = Viable, Pink = Dead).
Table 1: Interpretation of Antimicrobial Potency
| MIC Value (µg/mL) | Classification | Action Required |
| < 10 | Potent | Proceed to cytotoxicity testing |
| 10 – 50 | Moderate | Structure-Activity Relationship (SAR) optimization |
| > 100 | Inactive | Discard scaffold |
Anticancer Evaluation: Cytotoxicity & Selectivity
Thiourea derivatives target cancer cells via apoptosis induction and ROS generation. The MTT assay is the industry standard for high-throughput cytotoxicity screening.
3.1 MTT Assay Protocol (Self-Validating)
This colorimetric assay measures the reduction of MTT tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase in viable cells.
Step-by-Step Methodology:
-
Seeding: Seed cancer cells (e.g., MCF-7, HeLa) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Treat with graded concentrations of thiourea derivatives (0.1 – 100 µM) for 48h. Include Cisplatin as a positive control and 0.1% DMSO as a vehicle control.
-
MTT Addition: Add 10 µL MTT reagent (
mg/mL in PBS). Incubate 4h at in dark. -
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm.
DOT Diagram: MTT Experimental Flow
Caption: Figure 2. Step-by-step workflow for the MTT cytotoxicity assay ensuring metabolic state preservation.
3.2 Selectivity Index (SI)
Potency is meaningless without selectivity. You must screen against a normal cell line (e.g., HEK293 or HFF-1).
-
Target:
indicates a potentially safe therapeutic window.
Targeted Enzymatic Assays: Urease Inhibition
Thiourea derivatives are structurally similar to urea, making them excellent competitive inhibitors of Urease, a virulence factor for H. pylori.
4.1 Indophenol Method
This assay quantifies the ammonia (
Mechanism:
Thiourea derivatives bind to the bi-nickel active center of the urease enzyme, preventing substrate (urea) entry. The sulfur atom acts as a soft base, coordinating with the soft acid (
Protocol:
-
Incubation: Mix 25 µL Jack Bean Urease (5 U/mL) with 25 µL test compound. Incubate 15 min at
. -
Substrate: Add 50 µL Urea (100 mM). Incubate 15 min.
-
Development: Add 50 µL Phenol reagent + 50 µL Alkali reagent (Hypochlorite).
-
Quantification: Measure absorbance at 630 nm after 50 min.
-
Calculation:
DOT Diagram: Urease Inhibition Mechanism
Caption: Figure 3.[8] Competitive inhibition mechanism where thiourea chelates Nickel ions, blocking urea hydrolysis.
Data Interpretation & Hit Selection
To ensure scientific integrity, data must be processed statistically.
-
IC50 Calculation: Use non-linear regression (Sigmoidal dose-response) in GraphPad Prism or Origin.
-
Statistical Significance: Perform One-way ANOVA followed by Dunnett’s post-hoc test comparing treatment groups to the vehicle control (
is significant).
Hit Criteria Checklist:
References
-
BenchChem. (2025).[5] Application Notes and Protocols for Antimicrobial Studies of Glycine and Thiourea Derivatives.
-
Maddila, S., et al. (2016). Synthesis and biological evaluation of novel thiourea derivatives as potential anticancer agents. European Journal of Medicinal Chemistry.
-
Weatherburn, M. W. (1967). Phenol-hypochlorite reaction for determination of ammonia. Analytical Chemistry.
-
Saeed, A., et al. (2014). Urease inhibitors: A comprehensive review of their structural and biological diversity. Chemical Biology & Drug Design.
-
Abcam. (2025). MTT assay protocol for cell viability and proliferation.
Sources
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
Structural Elucidation and Fragmentation Dynamics of N-[2-(4-chlorophenyl)ethyl]thiourea via ESI-MS/MS
Executive Summary
This technical guide details the mass spectrometry (MS) characterization of N-[2-(4-chlorophenyl)ethyl]thiourea , a synthetic intermediate with relevance in medicinal chemistry (e.g., as a precursor to heterocyclic antivirals). The protocol focuses on Electrospray Ionization (ESI) in positive mode, highlighting the specific fragmentation pathways critical for structural confirmation.
Key Diagnostic Features:
-
Chlorine Isotope Signature: Distinct 3:1 intensity ratio for
and peaks. -
Neutral Loss Channels: Competitive loss of
(17 Da) and (34 Da). -
Characteristic Cation: Formation of the stable 4-chlorophenethyl cation (
139) and subsequent rearrangement to the chlorotropylium ion ( 125).
Experimental Protocol
Sample Preparation
To ensure high-fidelity ionization without source saturation, follow this specific preparation workflow.
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL of DMSO (dimethyl sulfoxide). Thioureas can be sparingly soluble in pure alcohols; DMSO ensures complete solvation.
-
Working Standard: Dilute the stock 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid .
-
Why Formic Acid? Thioureas are weak bases. Protic solvents with trace acid facilitate protonation (
formation) in the ESI source. -
Why Acetonitrile? It provides a stable desolvation spray compared to methanol, which can sometimes form adducts or participate in nucleophilic solvent attacks during ionization.
-
Instrumentation Settings (ESI-Q-TOF / Triple Quad)
These parameters are optimized for small molecule stability while promoting sufficient in-source transmission.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive (+) | Analyte basicity favors protonation. |
| Capillary Voltage | 3.5 kV | Standard for stable Taylor cone formation. |
| Cone Voltage | 20 V | Low enough to prevent premature in-source fragmentation. |
| Source Temp | 300°C | Ensures complete desolvation of the thiourea. |
| Collision Gas | Argon / Nitrogen | Argon is preferred for cleaner CID (Collision Induced Dissociation). |
| Collision Energy | Ramp 10–40 eV | A ramp is critical to observe both the survivor parent ion and deep structural fragments. |
Workflow Visualization
The following diagram outlines the logical flow from sample to data validation.
Figure 1: Step-by-step experimental workflow for ESI-MS/MS analysis.[1]
Results & Discussion: Fragmentation Analysis
The Parent Ion & Isotope Validation
Before analyzing fragments, the precursor must be validated using the chlorine isotope pattern. Chlorine exists naturally as
-
Monoisotopic Mass (
): ~214.03 Da -
Observed Precursor (
): 215.04 -
Isotope Peak (
): 217.04 -
Validation Criteria: The intensity of the 217 peak must be ~33% of the 215 peak. Deviations suggest interference or lack of chlorine.
Fragmentation Pathways
Upon Collision Induced Dissociation (CID), the molecule undergoes three primary cleavage events.[2]
Pathway A: Isothiocyanate Formation (Loss of
)
The thiourea nitrogen is protonated, leading to the elimination of ammonia (17 Da). This creates a substituted isothiocyanate cation.
-
Transition:
-
Mechanism: 4-membered cyclic transition state.
Pathway B: Carbodiimide Formation (Loss of
)
Alternatively, the sulfur atom can act as the nucleophile in a rearrangement that expels hydrogen sulfide (34 Da), resulting in a carbodiimide or cyclic guanidine-like structure.
-
Transition:
-
Significance: This is often the base peak in thiourea spectra due to the stability of the neutral
leaving group.
Pathway C: Benzylic Cleavage (The "Structural Fingerprint")
The bond between the nitrogen and the ethyl linker breaks. The charge is retained on the aromatic side, forming a 4-chlorophenethyl cation (
-
Transition:
Summary of Diagnostic Ions
| m/z ( | m/z ( | Ion Identity | Formula | Mechanism / Loss |
| 215.04 | 217.04 | Precursor | Protonation | |
| 198.01 | 200.01 | Desamino Cation | Loss of | |
| 181.05 | 183.05 | Desulfur Cation | Loss of | |
| 139.03 | 141.03 | Chlorophenethyl Cation | C-N Cleavage (-76) | |
| 125.01 | 127.01 | Chlorotropylium Ion | Ring Expansion (-14 from 139) |
Mechanistic Visualization
The following diagram illustrates the competitive fragmentation kinetics. Note that the chlorine atom is retained in all major fragments, preserving the characteristic 3:1 isotope ratio throughout the MS/MS spectrum.
Figure 2: Mechanistic map of N-[2-(4-chlorophenyl)ethyl]thiourea fragmentation.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Holčapek, M., et al. (2010). "Fragmentation behavior of N,N'-substituted ureas and thioureas." Journal of Mass Spectrometry.
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Reference for chlorine isotope patterns and ESI mechanisms).
-
NIST Chemistry WebBook. "Thiourea Derivatives Mass Spectra." (For comparative spectral data of analogous compounds).
Sources
Application Note: In Vitro Anticancer Evaluation of N-[2-(4-chlorophenyl)ethyl]thiourea
This Application Note is designed for researchers investigating the antiproliferative properties of N-[2-(4-chlorophenyl)ethyl]thiourea , a synthetic phenethyl thiourea derivative. This guide synthesizes established protocols for evaluating its efficacy against the MCF-7 (human breast adenocarcinoma) cell line, grounded in the pharmacophore's known mechanisms of action, including EGFR/VEGFR kinase inhibition and apoptosis induction.
Compound ID: N-[2-(4-chlorophenyl)ethyl]thiourea Target Cell Line: MCF-7 (ER-positive Breast Cancer) Primary Application: Small Molecule Cytotoxicity & Mechanism of Action (MOA) Profiling
Introduction & Rationale
The thiourea moiety is a privileged scaffold in medicinal chemistry, known for its ability to chelate metals and form hydrogen bonds with active site residues of enzymes such as Tyrosine Kinases (e.g., EGFR, VEGFR) and Carbonic Anhydrases .[1] The specific inclusion of the 2-(4-chlorophenyl)ethyl group (p-chloro-phenethyl) enhances lipophilicity, facilitating membrane permeability, while the electron-withdrawing chlorine atom potentially increases the binding affinity to hydrophobic pockets in target proteins.
Against MCF-7 cells, this compound is hypothesized to act via intrinsic apoptotic pathways , likely triggered by the inhibition of survival signaling cascades (PI3K/Akt or MAPK) downstream of receptor tyrosine kinases.
Compound Preparation & Properties[1][2][3][4][5][6][7][8][9][10][11][12]
| Property | Specification | Expert Tip |
| Molecular Formula | C₉H₁₁ClN₂S | Verify purity via ¹H-NMR before use. |
| Molecular Weight | ~214.7 g/mol | -- |
| Solubility | Soluble in DMSO; Insoluble in water. | Critical: Stock solutions >20 mM may precipitate upon freeze-thaw cycles. |
| Stock Concentration | Prepare 10 mM or 20 mM in 100% DMSO. | Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw. |
| Storage | -20°C (Short term), -80°C (Long term). | Protect from light; thioureas can be photo-sensitive. |
Experimental Workflow
The following workflow outlines the sequential evaluation of the compound, from initial cytotoxicity screening to mechanistic validation.
Figure 1: Sequential workflow for evaluating N-[2-(4-chlorophenyl)ethyl]thiourea activity.
Detailed Protocols
Cell Culture Maintenance
-
Medium: DMEM (High Glucose) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Conditions: 37°C, 5% CO₂, 95% humidity.
-
Passaging: Pass cells when they reach 70-80% confluency. Use Trypsin-EDTA (0.25%) for detachment.
-
Seeding Density: For 96-well plates, seed 5,000 – 7,000 cells/well . MCF-7 cells are epithelial and tend to clump; ensure a single-cell suspension during seeding.
Cytotoxicity Assay (MTT Protocol)
The MTT assay measures metabolic activity as a proxy for cell viability.
-
Seeding: Seed 100 µL of cell suspension per well in a 96-well plate. Incubate for 24 hours to allow attachment.
-
Treatment:
-
Prepare serial dilutions of the compound in culture medium.
-
Range: 1 µM to 100 µM (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Vehicle Control: Medium + DMSO (Final DMSO concentration must be < 0.5% to avoid solvent toxicity).
-
Positive Control: Doxorubicin or Cisplatin (standard range 0.1 – 10 µM).
-
Incubate for 48 hours .
-
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove media. Add 100 µL DMSO to dissolve purple formazan crystals.
-
Measurement: Read absorbance at 570 nm (reference filter 630 nm).
-
Analysis: Calculate % Cell Viability = (OD_sample / OD_control) × 100. Determine IC50 using non-linear regression (Sigmoidal dose-response) in GraphPad Prism or Origin.
Morphological Assessment (AO/EB Staining)
To distinguish between viable, apoptotic, and necrotic cells.
-
Stain: Acridine Orange (AO) and Ethidium Bromide (EB) mix (100 µg/mL each in PBS).
-
Protocol:
-
Treat cells (6-well plate) with IC50 concentration for 24h.
-
Wash with PBS. Add 20 µL of dye mix.
-
Immediately view under a fluorescence microscope (Blue excitation filter).
-
-
Interpretation:
-
Green (Uniform): Viable.
-
Green (Condensed/Fragmented Chromatin): Early Apoptosis.
-
Orange/Red: Late Apoptosis or Necrosis.
-
Mechanistic Insights & Signaling Pathways
Phenethyl thiourea derivatives often exert anticancer effects by inhibiting receptor tyrosine kinases (RTKs) or disrupting mitochondrial integrity. The proposed pathway for N-[2-(4-chlorophenyl)ethyl]thiourea involves the intrinsic apoptotic cascade.[2][3]
Figure 2: Proposed mechanism of action: RTK inhibition leading to mitochondrial-mediated apoptosis.
Mechanistic Validation Protocols
-
Cell Cycle Analysis: Use Propidium Iodide (PI) staining with Flow Cytometry to detect S-phase arrest or Sub-G1 peak (apoptotic cells).
-
Gene Expression (qPCR): Measure mRNA levels of Bax (pro-apoptotic) vs. Bcl-2 (anti-apoptotic). An increase in the Bax/Bcl-2 ratio is a hallmark of thiourea-induced apoptosis.
-
Caspase Activity: Use colorimetric assay kits (e.g., Caspase-3 DEVD-pNA substrate) to confirm enzymatic activation.
Expected Results & Data Interpretation
| Assay | Expected Outcome (Active Compound) |
| MTT Assay | Dose-dependent reduction in viability. IC50 < 30 µM is considered promising; >100 µM is considered inactive. |
| Microscopy | Cell shrinkage, membrane blebbing, and chromatin condensation. |
| Flow Cytometry | Accumulation of cells in Sub-G1 phase (apoptosis) or S-phase (replication arrest). |
| Western Blot | ↓ p-Akt , ↓ Bcl-2 , ↑ Bax , ↑ Cleaved Caspase-3 . |
References
-
Abbas, S. Y., et al. (2020). Synthesis and Anticancer Activity of Thiourea Derivatives Bearing a Benzodioxole Moiety With EGFR Inhibitory Activity.[4] European Journal of Medicinal Chemistry.
-
Ghorab, M. M., et al. (2017). Novel Thiourea Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Through COX-2 Inhibition. Anti-Cancer Agents in Medicinal Chemistry.
-
Saeed, A., et al. (2014). Synthesis, Characterization and Antibacterial Activity of Some New 1-Aroyl-3-aryl Thioureas. (Contextual reference for thiourea synthesis protocols). Journal of Chemistry.
-
Li, Y., et al. (2010). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Bioorganic & Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening of Acetylcholinesterase Inhibition by N-[2-(4-chlorophenyl)ethyl]thiourea: A Detailed Assay Protocol
An Application Note for Drug Discovery Professionals
Abstract
Acetylcholinesterase (AChE) is a pivotal enzyme in the central and peripheral nervous systems, responsible for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine.[1][2] Its inhibition is a primary therapeutic strategy for managing conditions like Alzheimer's disease, myasthenia gravis, and glaucoma.[1] This document provides a comprehensive, field-proven protocol for determining the inhibitory potential of the novel compound N-[2-(4-chlorophenyl)ethyl]thiourea against AChE. We detail the widely adopted Ellman's spectrophotometric method, data analysis for IC50 determination, and critical troubleshooting insights to ensure data integrity and reproducibility.[1][3][4][5]
Introduction and Scientific Rationale
The cholinergic hypothesis of cognitive dysfunction posits that a decline in acetylcholine levels is a key contributor to the memory and learning deficits observed in Alzheimer's disease.[6] Consequently, inhibiting acetylcholinesterase (AChE) to increase the synaptic concentration of acetylcholine remains a cornerstone of symptomatic treatment.[1] The development of novel, potent, and selective AChE inhibitors is an intense area of pharmaceutical research.
The compound N-[2-(4-chlorophenyl)ethyl]thiourea belongs to the thiourea class of molecules, which are known for a wide range of biological activities stemming from their ability to form hydrogen bonds and chelate metals. This application note establishes a robust framework for quantifying its specific interaction with and inhibition of AChE.
The protocol herein is based on the foundational Ellman's assay, a colorimetric method prized for its simplicity, reliability, and suitability for high-throughput screening (HTS).[1][5] Understanding the kinetics and potency of new chemical entities like N-[2-(4-chlorophenyl)ethyl]thiourea is the first critical step in the drug discovery pipeline.
Assay Principle: The Ellman's Method
The assay's mechanism is a two-stage enzymatic and chemical reaction. First, AChE catalyzes the hydrolysis of the substrate analog, acetylthiocholine (ATCh), into thiocholine and acetic acid. The generated thiocholine is a thiol compound that then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), in the second stage. This non-enzymatic reaction cleaves the disulfide bond of DTNB to produce the vibrant yellow anion, 5-thio-2-nitrobenzoate (TNB²⁻), which is quantified by measuring its absorbance at 412 nm.[1][7]
The rate of TNB²⁻ formation is directly proportional to the AChE activity. When an inhibitor, such as N-[2-(4-chlorophenyl)ethyl]thiourea, is introduced, it reduces the rate of ATCh hydrolysis, leading to a decreased rate of color development.[1] By measuring this change across a range of inhibitor concentrations, we can precisely determine the compound's inhibitory potency.
Caption: Workflow of the Ellman's method for AChE inhibition.
Materials and Reagents
Equipment
-
Spectrophotometric 96-well microplate reader capable of kinetic measurements at 412 nm
-
Calibrated single- and multi-channel pipettes
-
Clear, flat-bottom 96-well microplates
-
Reagent reservoirs
-
Vortex mixer
-
Incubator set to 37°C (optional, for endpoint assays)
Reagents and Solutions
-
Phosphate Buffer (PB): 0.1 M, pH 8.0. Prepare using sodium phosphate monobasic and dibasic salts. Adjust pH carefully.
-
Acetylcholinesterase (AChE) Enzyme: From Electrophorus electricus (electric eel). Prepare a stock solution in PB. The final concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes; a typical final well concentration is 0.1 U/mL.[1]
-
DTNB Solution: 10 mM in PB. Prepare fresh and protect from light.
-
Acetylthiocholine Iodide (ATCh) Substrate: 10 mM in deionized water. Prepare this solution fresh on the day of the experiment.[1]
-
Test Inhibitor Stock: N-[2-(4-chlorophenyl)ethyl]thiourea, 10 mM in 100% Dimethyl Sulfoxide (DMSO).
-
Positive Control: Physostigmine or Donepezil, 1 mM in 100% DMSO.
-
Solvent: 100% DMSO for control wells and serial dilutions.
Causality Note: The choice of pH 8.0 for the phosphate buffer is a critical compromise. While AChE activity is maximal around this pH, the spontaneous hydrolysis of the acetylthiocholine substrate also increases with higher pH.[4] pH 8.0 provides a robust signal-to-noise ratio for the enzymatic reaction.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format, which allows for the simultaneous testing of multiple inhibitor concentrations.
Step 1: Preparation of Working Solutions
-
Inhibitor Serial Dilutions:
-
Perform a serial dilution of the 10 mM N-[2-(4-chlorophenyl)ethyl]thiourea stock solution in 100% DMSO to create a concentration range (e.g., 10 mM down to 100 nM).
-
Next, perform an intermediate dilution of each DMSO stock into PB. This step is crucial to minimize the final DMSO concentration in the assay wells. The final DMSO concentration must not exceed 1% , as higher concentrations can affect enzyme activity.[1]
-
-
Enzyme Working Solution: Dilute the AChE stock solution in PB to the pre-determined optimal concentration (e.g., 0.2 U/mL, which will be 0.1 U/mL final in the well).
-
Substrate & DTNB Working Solution: Just before use, prepare a fresh reaction mixture containing both ATCh and DTNB in PB.
Step 2: Assay Plate Setup
It is essential to organize the plate logically to include all necessary controls for data validation. All reactions should be performed in at least triplicate.
| Well Type | Reagent 1 (25 µL) | Reagent 2 (25 µL) | Reagent 3 (25 µL) | Pre-Incubation (15 min) | Reagent 4 (75 µL) |
| Blank | PB | PB | PB | No | ATCh + DTNB Mix |
| 100% Activity | PB + 1% DMSO | AChE Solution | PB | Yes | ATCh + DTNB Mix |
| Test Compound | Inhibitor Dilution | AChE Solution | PB | Yes | ATCh + DTNB Mix |
| Positive Control | Physostigmine | AChE Solution | PB | Yes | ATCh + DTNB Mix |
Self-Validation System:
-
Blank wells (no enzyme) are used to subtract the background absorbance from spontaneous substrate hydrolysis.
-
100% Activity wells (also called negative control) contain the enzyme and solvent but no inhibitor, defining the maximum reaction rate.
-
Positive Control wells use a known AChE inhibitor to confirm that the assay system can detect inhibition correctly.
Step 3: Assay Execution
-
Reagent Addition: Add reagents to the 96-well plate according to the layout above. First, add the buffer and the inhibitor dilutions (or solvent for controls).
-
Enzyme Addition: Add the AChE working solution to all wells except the blanks.
-
Pre-incubation: Gently tap the plate to mix and then incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for slowly-binding or irreversible inhibitors.[7]
-
Reaction Initiation: Add the ATCh + DTNB reaction mixture to all wells using a multichannel pipette to ensure simultaneous reaction start.
-
Kinetic Measurement: Immediately place the plate into the microplate reader. Measure the absorbance at 412 nm every 60 seconds for 10-15 minutes.[1]
Data Analysis and Interpretation
Caption: Step-by-step workflow for calculating the IC50 value.
Step 1: Calculate Reaction Rates (V)
For each well, plot absorbance at 412 nm against time (in minutes). The slope of the linear portion of this curve represents the reaction rate (V), expressed as ΔAbs/min. Most plate reader software can calculate this automatically.
Step 2: Calculate Percentage of Inhibition
Use the rates from the control (V_control) and inhibitor wells (V_inhibitor) to calculate the percentage of inhibition for each concentration of N-[2-(4-chlorophenyl)ethyl]thiourea.[1]
Formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
Step 3: Determine the IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[8][9]
-
Plot the calculated % Inhibition on the y-axis against the logarithm of the inhibitor concentration on the x-axis.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism, R, Python).
-
The IC50 is the concentration at which the curve passes the 50% inhibition mark. A lower IC50 value signifies a more potent inhibitor.[10]
Example Data Presentation
| [Inhibitor] (µM) | log[Inhibitor] | Avg. Rate (ΔAbs/min) | % Inhibition |
| 0 (Control) | N/A | 0.050 | 0% |
| 0.1 | -1.0 | 0.045 | 10% |
| 1 | 0.0 | 0.038 | 24% |
| 10 | 1.0 | 0.026 | 48% |
| 100 | 2.0 | 0.011 | 78% |
| 1000 | 3.0 | 0.004 | 92% |
Advanced Kinetic Analysis
While IC50 is a crucial measure of potency, it is dependent on assay conditions like substrate concentration.[8][9] To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), further kinetic studies are recommended. This involves measuring reaction rates at multiple substrate and inhibitor concentrations and analyzing the data using models like the Lineweaver-Burk plot.[11][12] This analysis can yield the inhibition constant (Ki), an absolute measure of binding affinity that is independent of substrate concentration.[8][11]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Spontaneous hydrolysis of ATCh. 2. Contaminated reagents. 3. Insufficient washing (if applicable). | 1. Ensure the blank-subtracted rate is used. Prepare ATCh fresh. 2. Use fresh, high-purity water and reagents.[13] 3. Ensure thorough mixing. |
| No or Weak Signal | 1. Inactive enzyme or substrate. 2. Incorrect plate reader settings. 3. Omission of a key reagent. | 1. Check reagent storage conditions and expiration dates.[13] 2. Verify the wavelength is set to 412 nm and the reader is in kinetic mode.[14] 3. Double-check the pipetting steps against the protocol.[14] |
| High Variability (Poor CV%) | 1. Pipetting errors. 2. "Edge effects" due to uneven temperature across the plate. 3. Poor mixing of reagents in wells. | 1. Calibrate pipettes. Use reverse pipetting for viscous solutions.[15] 2. Avoid using the outer wells for critical samples. Ensure the plate is at a uniform temperature.[15] 3. Gently tap the plate to mix after reagent addition.[14] |
| Inhibitor Precipitation | 1. Compound has low solubility in aqueous buffer. 2. Final DMSO concentration is too low to maintain solubility. | 1. Visually inspect wells after adding the inhibitor. 2. If precipitation occurs, the results at that concentration are invalid. Consider reformulating the compound or adjusting the starting stock concentration. |
References
-
Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Bio-protocol, 3(10). [Link]
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
-
Davidson College. (n.d.). IC50 Determination. edX. [Link]
-
Ghuman, J., et al. (2000). Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine. PubMed. [Link]
-
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from Wikipedia. [Link]
-
Rampa, A., et al. (2000). Acetylcholinesterase Inhibitors: SAR and Kinetic Studies on ω-[N-Methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl Derivatives. Journal of Medicinal Chemistry. [Link]
-
American Research Products. (n.d.). ELISA Tips: Troubleshooting Common Challenges. ARP Blog. [Link]
-
Maxanim. (n.d.). Troubleshooting Common ELISA Problems. Retrieved from Maxanim website. [Link]
-
Worek, F., et al. (2004). Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes. Biochemical Pharmacology. [Link]
-
ResearchGate. (n.d.). Kinetic study of acetylcholinesterase (AChE) inhibition mechanism with compound 4b. Retrieved from ResearchGate. [Link]
-
Fu, Y., et al. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition. [Link]
-
Maxanim. (n.d.). Troubleshooting Common ELISA Problems. Retrieved from Maxanim website. [Link]
-
Peterson, B. R. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from Assay Genie website. [Link]
-
Boster Bio. (n.d.). Acetylcholinesterase (AChE) Assay Kit. Retrieved from Boster Bio website. [Link]
-
Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. [Link]
-
Kuca, K., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Molecules. [Link]
-
Kumar, V., et al. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. [Link]
-
Worek, F., et al. (2012). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Journal of Applied Toxicology. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method [mdpi.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 5. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. courses.edx.org [courses.edx.org]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. maxanim.com [maxanim.com]
- 14. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 15. arp1.com [arp1.com]
Application Note & Protocol: Evaluating the Antimicrobial Efficacy of N-[2-(4-chlorophenyl)ethyl]thiourea Against Escherichia coli
Foundational Principles: The Quest for Novel Antimicrobials
The rise of antibiotic-resistant pathogens, particularly Gram-negative bacteria like Escherichia coli, presents a formidable challenge to global public health.[1][2] This necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. Thiourea derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[3][4] Their structural versatility allows for modifications that can enhance potency and target specificity.[4] The core thiourea pharmacophore, with its C=S and NH groups, can interact with biological targets, and substitutions on the molecule can modulate its lipophilicity and electronic properties, thereby influencing its ability to penetrate bacterial membranes and inhibit essential cellular processes.[3]
This document provides a comprehensive guide to the systematic evaluation of a specific thiourea derivative, N-[2-(4-chlorophenyl)ethyl]thiourea, against the clinically relevant and widely used quality control organism, E. coli. The protocols herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is reproducible, accurate, and comparable across different laboratories.[5][6][7]
The Compound: N-[2-(4-chlorophenyl)ethyl]thiourea
The subject of this investigation, N-[2-(4-chlorophenyl)ethyl]thiourea, incorporates several structural features of interest. The thiourea core provides the foundational scaffold known for its bioactivity.[8] The presence of a halogen atom, specifically chlorine on the phenyl ring, has been shown in various studies to enhance the antibacterial activity of thiourea derivatives.[3][9] This guide outlines the essential workflow for characterizing its specific activity against E. coli.
Experimental Strategy: A Multi-Faceted Approach
A robust assessment of a novel antimicrobial agent requires a tiered approach, moving from qualitative screening to precise quantitative measurements. This ensures an efficient use of resources while building a comprehensive profile of the compound's efficacy. The workflow begins with a simple, rapid screen to confirm bioactivity, followed by quantitative determination of inhibitory and bactericidal concentrations.
Caption: High-level workflow for antimicrobial activity testing.
Protocol 1: Qualitative Screening via Agar Disk Diffusion (Kirby-Bauer Method)
The disk diffusion method serves as an excellent initial screen. It is a qualitative test that provides a visual confirmation of a compound's ability to inhibit bacterial growth.[10][11] A zone of growth inhibition around an antibiotic-impregnated disk indicates the susceptibility of the organism to the agent.[12]
Rationale
This method is based on the principle of diffusion. The test compound radiates outward from a disk placed on an inoculated agar plate, creating a concentration gradient.[12] If the compound is effective, a clear zone where bacteria cannot grow will form. The size of this zone is influenced by factors like the compound's diffusion rate and the organism's susceptibility.[13] Mueller-Hinton Agar (MHA) is the standard medium because of its reproducibility and low concentration of inhibitors that might interfere with the results.[12][14]
Materials
-
N-[2-(4-chlorophenyl)ethyl]thiourea (test compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Sterile blank paper disks (6 mm diameter)
-
Escherichia coli (e.g., ATCC® 25922™ quality control strain)[15]
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[16]
-
Tryptic Soy Broth (TSB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85%)
-
Positive control antibiotic disks (e.g., Gentamicin)
-
Negative control disks (impregnated with DMSO)
-
Incubator (35°C ± 2°C)
Step-by-Step Protocol
-
Compound Disk Preparation: Dissolve the test compound in DMSO to a known concentration (e.g., 1 mg/mL). Aseptically apply a precise volume (e.g., 20 µL) onto a sterile blank disk and allow it to air dry in a biological safety cabinet. Prepare negative control disks with DMSO only.
-
Inoculum Preparation: Select 3-5 well-isolated colonies of E. coli from a non-selective agar plate cultured for 18-24 hours.[10] Transfer them to a tube of TSB or sterile saline.
-
Inoculum Standardization: Vortex the bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.[10] This corresponds to approximately 1-2 x 10⁸ CFU/mL.[17] This step is critical for reproducibility.[11]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum.[11] Remove excess fluid by pressing the swab against the inside of the tube.[13] Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[10] Finally, swab the rim of the agar.
-
Disk Placement: Allow the plate surface to dry for 3-5 minutes, but no more than 15.[16] Using sterile forceps, place the prepared test compound disks, positive control disks, and negative control disks onto the agar surface.[13] Ensure disks are spaced at least 24 mm apart from center to center.[16] Gently press each disk to ensure complete contact with the agar.[12]
-
Incubation: Invert the plates and place them in an incubator at 35°C ± 2°C for 16-20 hours.[17]
-
Result Interpretation: Measure the diameter of the zones of complete growth inhibition in millimeters (mm). A zone around the test compound disk (and not the DMSO control) indicates antimicrobial activity.
Protocol 2: Quantitative Analysis via Broth Microdilution (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing.[1] It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism after a specified incubation period.[17][18] This protocol adheres to the CLSI broth microdilution method.[6][7]
Rationale
This method exposes the target microorganism to a series of twofold serial dilutions of the test compound in a liquid growth medium.[18] By identifying the lowest concentration at which no turbidity (visible growth) is observed, we can precisely quantify the compound's potency. The use of a 96-well microtiter plate allows for high-throughput testing of multiple concentrations and replicates.[18]
Caption: Example plate layout for a triplicate MIC experiment.
Materials
-
Sterile 96-well flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized E. coli inoculum (prepared as in 4.3, steps 2 & 3)
-
Test compound stock solution (e.g., 5120 µg/mL in DMSO)
-
Multichannel pipette
Step-by-Step Protocol
-
Plate Preparation: Dispense 100 µL of CAMHB into wells 2 through 12 of the designated rows in a 96-well plate.[17]
-
Compound Addition: Prepare a working solution of the test compound in CAMHB at twice the highest desired final concentration (e.g., if the highest test concentration is 256 µg/mL, prepare a 512 µg/mL solution). Add 200 µL of this working solution to well 1.
-
Serial Dilution: Using a multichannel pipette, perform a twofold serial dilution.[18] Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Transfer 100 µL from well 2 to well 3, and continue this process down to well 10. Discard the final 100 µL from well 10.[17] This creates a concentration gradient (e.g., 256, 128, 64... to 0.5 µg/mL).
-
Controls: Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no compound, no bacteria).[17]
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension in CAMHB to achieve a final target inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[17]
-
Plate Inoculation: Inoculate each well (from 1 to 11) with 100 µL of the final bacterial suspension. Do not add bacteria to well 12. The final volume in each test well is now 200 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[17]
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible growth, as compared to the turbid growth control well.[19] The sterility control well should remain clear.
Protocol 3: Determining Bactericidal vs. Bacteriostatic Activity (MBC)
The Minimum Bactericidal Concentration (MBC) test distinguishes whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[19][20]
Rationale
This assay is a direct extension of the MIC test. By subculturing the contents of the clear wells from the MIC plate onto antibiotic-free agar, we can determine if the bacteria were merely inhibited or actually killed.[19] Growth on the agar indicates a bacteriostatic effect at that concentration, while no growth indicates a bactericidal effect.
Step-by-Step Protocol
-
Selection of Wells: Following the MIC reading, select the well corresponding to the MIC and the wells from at least two more concentrated dilutions.[20]
-
Subculturing: Aseptically transfer a fixed volume (e.g., 10-100 µL) from each selected well onto a fresh MHA plate.[19][21] Spread the inoculum evenly.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[19][20]
Data Interpretation and Presentation
Clear presentation of quantitative data is essential for analysis and comparison.
Table 1: Hypothetical Antimicrobial Activity Data for N-[2-(4-chlorophenyl)ethyl]thiourea
| Test Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
|---|---|---|---|---|
| Escherichia coli | ATCC® 25922™ | 16 | 32 | Bactericidal (≤4) |
| Escherichia coli | Clinical Isolate 1 | 32 | >256 | Bacteriostatic (>4) |
| Gentamicin (Control) | ATCC® 25922™ | 0.5 | 1 | Bactericidal (≤4) |
Interpretation Note: The MBC/MIC ratio is a useful metric. A ratio of ≤4 is generally considered bactericidal, while a ratio >4 suggests bacteriostatic activity.
Postulated Mechanism of Action
Thiourea derivatives are known to exert their antimicrobial effects through various mechanisms.[3] A prominent proposed mechanism against bacteria like E. coli is the inhibition of essential enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV.[2][3] These enzymes are critical for managing DNA supercoiling during replication, and their inhibition leads to catastrophic DNA damage and cell death. The lipophilic nature of the substituted phenyl group may facilitate passage through the bacterial outer membrane, allowing the thiourea core to interact with these intracellular targets.[3]
Caption: Inhibition of DNA gyrase as a potential mechanism.
Quality Control and Validation
For any antimicrobial susceptibility test, rigorous quality control (QC) is paramount to ensure the accuracy and reliability of the results.[15]
-
QC Strain: A reference strain, such as E. coli ATCC® 25922™, must be tested in parallel with each batch of experiments.[15][22]
-
Acceptance Criteria: The resulting MIC or zone diameter for the QC strain must fall within the established acceptable ranges published by organizations like CLSI.[15][23] If the QC result is out of range, patient or experimental results should not be reported, and the entire assay must be investigated and repeated.[15]
-
Purity Checks: Always ensure the inoculum is from a pure culture. Contamination can lead to erroneous results.
-
Media and Reagents: Use media and reagents from reputable sources and follow manufacturer instructions for preparation and storage. The pH of Mueller-Hinton media should be between 7.2 and 7.4.[16]
References
- Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories.
- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
- Minimal Bactericidal Concentration for Biofilms (MBC-B). Bio-protocol.
- Disk diffusion method. SEAFDEC/AQD Institutional Repository.
- The minimum inhibitory concentr
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
- Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea.
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics.
- Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap.
- Minimum Bactericidal Concentration (MBC) Test.
- Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors.
- Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Semantic Scholar.
- Minimum Bactericidal Concentration (MBC) Test.
- Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68. Benchchem.
- Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B).
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
- Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience.
- Synthesis and Antibacterial Activity of Urea and Thiourea Derivatives of Anacardic Acid Mixture Isolated from A Natural Product Cashew Nut Shell Liquid (CNSL). Scientific Research Publishing.
- Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Bentham Science.
- Antimicrobial susceptibility patterns of Escherichia coli from various clinical sources. GSC Biological and Pharmaceutical Sciences.
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Universidad de las Américas Puebla.
- Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa. KoreaMed Synapse.
- qsar studies on urea and thiourea deriv
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
- STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class.
- Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. MDPI.
- Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria.
- Quality Control of Antimicrobial Susceptibility Testing. Public Health England.
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall.
- Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid.
- Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. PubMed.
- Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry.
- M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria.
- Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Deriv
- Synthesis and in-vitro antibacterial activity of some new urea, thiourea and thiosemicarbazide derivatives.
Sources
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. asm.org [asm.org]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. microbiologyclass.net [microbiologyclass.net]
- 16. pdb.apec.org [pdb.apec.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. microchemlab.com [microchemlab.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Antimicrobial susceptibility patterns of Escherichia coli from various clinical sources | Antimicrobial Stewardship & Healthcare Epidemiology | Cambridge Core [cambridge.org]
- 23. synapse.koreamed.org [synapse.koreamed.org]
Technical Support Center: Enhancing the Solubility of N-[2-(4-chlorophenyl)ethyl]thiourea for Biological Assays
Welcome to the technical support center for N-[2-(4-chlorophenyl)ethyl]thiourea. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions for the common challenge of dissolving and formulating this compound for biological assays. As a senior application scientist, I will walk you through a systematic approach to achieving a stable and soluble preparation of N-[2-(4-chlorophenyl)ethyl]thiourea for reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving N-[2-(4-chlorophenyl)ethyl]thiourea in my aqueous assay buffer. Is this expected?
A1: Yes, this is a common issue. N-[2-(4-chlorophenyl)ethyl]thiourea, like many thiourea derivatives, is a lipophilic molecule with poor aqueous solubility.[1][2] The presence of the chlorophenyl group contributes to its hydrophobicity, making it challenging to dissolve directly in aqueous solutions. Direct addition to buffers will likely result in precipitation or an insoluble suspension.
Q2: What is the recommended starting solvent for N-[2-(4-chlorophenyl)ethyl]thiourea?
A2: For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[3][4] It is a powerful aprotic solvent capable of dissolving a wide range of organic compounds. However, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous assay medium.
Q3: I've dissolved the compound in DMSO, but it precipitates when I add it to my cell culture media. What is happening?
A3: This is a classic case of a compound "crashing out" of solution. While N-[2-(4-chlorophenyl)ethyl]thiourea is soluble in 100% DMSO, its solubility dramatically decreases as the percentage of water in the final solution increases. The final concentration of DMSO in your assay medium must be kept low enough to be tolerated by your biological system (typically well below 1%), and the final concentration of your compound must not exceed its solubility limit in that mixed solvent system.[3][5]
Q4: What is the maximum permissible concentration of DMSO in a cell-based assay?
A4: The maximum tolerated DMSO concentration is highly cell-line dependent and also depends on the duration of exposure.[6][7] As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[3] However, it is best practice to keep the final DMSO concentration at or below 0.1% if possible and to always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.[5][6]
Troubleshooting Guide: Achieving a Soluble and Stable Formulation
This section provides a systematic approach to troubleshoot and optimize the solubility of N-[2-(4-chlorophenyl)ethyl]thiourea for your specific biological assay.
Issue 1: Compound Precipitation Upon Dilution
Cause: The aqueous content of the final assay medium is too high to maintain the solubility of the compound at the desired concentration.
Solutions:
-
Lower the Final Compound Concentration: The simplest solution is to test a lower final concentration of N-[2-(4-chlorophenyl)ethyl]thiourea.
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of your aqueous buffer, try a serial dilution method. This can sometimes prevent immediate precipitation by gradually changing the solvent environment.
-
Increase the Final DMSO Concentration (with caution): If your biological system can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.25%) may be sufficient to keep the compound in solution. Always validate the DMSO tolerance of your specific cell line or assay.[6][7]
Issue 2: Inconsistent Results Between Experiments
Cause: This could be due to incomplete dissolution of the stock solution or precipitation of the compound during the experiment.
Solutions:
-
Ensure Complete Dissolution of the Stock Solution: After adding DMSO to your solid compound, ensure it is fully dissolved. Gentle warming in a water bath (e.g., to 37°C) and vortexing can aid dissolution. Always visually inspect for any particulate matter before making dilutions.
-
Prepare Fresh Dilutions: Do not store highly diluted aqueous solutions of the compound for extended periods, as it may precipitate over time. Prepare fresh dilutions for each experiment from a concentrated DMSO stock.
-
Evaluate Compound Stability: While not a direct solubility issue, the stability of the compound in your assay medium can affect results. Thiourea derivatives can be susceptible to degradation under certain pH and temperature conditions.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Accurately weigh a small amount of N-[2-(4-chlorophenyl)ethyl]thiourea (e.g., 5 mg).
-
Add a calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex the solution thoroughly for 1-2 minutes.
-
If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution against a light source to ensure there is no undissolved particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Approximate Aqueous Solubility Limit
This protocol will help you determine the maximum concentration of N-[2-(4-chlorophenyl)ethyl]thiourea that is soluble in your final assay medium with an acceptable concentration of DMSO.
-
Prepare a 10 mM stock solution of N-[2-(4-chlorophenyl)ethyl]thiourea in 100% DMSO.
-
In a series of microcentrifuge tubes, prepare serial dilutions of your compound in your assay buffer (e.g., cell culture medium or phosphate-buffered saline) to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Ensure the final DMSO concentration is constant across all dilutions and matches what you will use in your assay (e.g., 0.1%).
-
Incubate the tubes under your experimental conditions (e.g., 37°C for 1 hour).
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitated compound.
-
Carefully observe the tubes for any visible precipitate. The highest concentration that shows no visible precipitate is your approximate solubility limit under these conditions.
Visualization of the Solubility Enhancement Workflow
The following diagram outlines the decision-making process for addressing solubility challenges with N-[2-(4-chlorophenyl)ethyl]thiourea.
Caption: Workflow for solubility testing and enhancement.
Data Summary Table
The following table summarizes the general effects of DMSO on cell viability in in vitro assays. The specific tolerance can vary significantly between cell types.[6][7]
| Final DMSO Concentration | General Effect on Cell Viability | Recommendation for N-[2-(4-chlorophenyl)ethyl]thiourea Assays |
| < 0.1% | Generally considered safe for most cell lines with minimal impact on cell proliferation.[3] | Ideal Target Range. |
| 0.1% - 0.5% | Minimal to moderate cytotoxicity, depending on the cell line and exposure time.[3][6] | Acceptable Range. Always include a vehicle control. |
| 0.5% - 1.0% | Increased risk of cytotoxicity and potential for off-target effects.[3][7] | Use with caution and only after thorough validation. |
| > 1.0% | Significant cytotoxicity is expected for most cell lines.[3][7] | Not recommended for most cell-based assays. |
Advanced Formulation Strategies
If you are unable to achieve the desired concentration of N-[2-(4-chlorophenyl)ethyl]thiourea using a simple DMSO/aqueous buffer system, more advanced formulation strategies may be necessary. These approaches are often employed in preclinical drug development to improve the bioavailability of poorly soluble compounds.[1][8][9]
-
Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be tested.[9][10]
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1][9]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as emulsions or liposomes can be effective.[1][9]
These advanced techniques require specialized formulation expertise and should be considered when simpler methods are insufficient.
References
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
Li, S. (2015). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue University. Available from: [Link]
-
Friesen, D. T., et al. (2008). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available from: [Link]
-
Siepmann, J., & Siepmann, F. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]
-
KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available from: [Link]
-
Various Authors. (2017). What effects does DMSO have on cell assays? Quora. Available from: [Link]
-
Al-Shammari, A. M., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. Available from: [Link]
-
Galvao, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available from: [Link]
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. mdpi.com [mdpi.com]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of N-[2-(4--chlorophenyl)ethyl]thiourea
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-[2-(4-chlorophenyl)ethyl]thiourea. As you transition from bench-scale synthesis to larger-scale production for further studies, this resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed, scalable protocol. Our focus is on anticipating challenges, understanding the underlying chemical principles, and ensuring a robust, reproducible, and safe synthetic process.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of N-[2-(4-chlorophenyl)ethyl]thiourea, providing concise answers and foundational knowledge for your scale-up campaign.
Q1: What are the most common and scalable synthetic routes to N-substituted thioureas like N-[2-(4-chlorophenyl)ethyl]thiourea?
Q2: I'm observing a low yield in my synthesis. What are the likely causes and how can I mitigate them?
Low yields in thiourea synthesis from an isothiocyanate and an amine can often be attributed to several factors:
-
Degradation of the Isothiocyanate: Isothiocyanates can be sensitive to moisture and may degrade over time. It is recommended to use freshly prepared or purified isothiocyanate and store it in a cool, dark, and dry environment.[1]
-
Steric Hindrance: While less of a concern with the primary amine 2-(4-chlorophenyl)ethylamine, bulky substituents on either reactant can slow the reaction. Increasing the reaction temperature or extending the reaction time can help overcome this.[1]
-
Low Nucleophilicity of the Amine: Electron-withdrawing groups on the amine can decrease its reactivity.[3] While the 4-chloro substituent has a mild electron-withdrawing effect, 2-(4-chlorophenyl)ethylamine is generally sufficiently nucleophilic. If issues persist, the addition of a non-nucleophilic base like triethylamine can activate the amine.[1]
-
Incomplete Reaction: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.[1][3]
-
Purification Losses: The product may be lost during work-up and purification steps. Optimizing extraction and recrystallization solvents and techniques is essential.[3]
Q3: What are some common side reactions I should be aware of, especially during scale-up?
A primary concern, especially when generating the isothiocyanate in situ from a primary amine and carbon disulfide, is the formation of a symmetrical N,N'-disubstituted thiourea.[3] This occurs if the newly formed isothiocyanate reacts with the starting amine instead of the intended second amine. To avoid this, a two-step, one-pot method is advisable, where the second amine is added only after the complete formation of the isothiocyanate.[1]
Q4: How can I effectively purify N-[2-(4-chlorophenyl)ethyl]thiourea at a larger scale?
For larger quantities, purification by recrystallization is often more practical than column chromatography.[3] The choice of solvent is critical and should be determined on a small scale first. A good recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even when hot. Ethanol is often a suitable solvent for recrystallizing thiourea derivatives.[4] If the product precipitates from the reaction mixture upon completion, it can be collected by filtration and washed with a cold solvent to remove impurities.[3]
Q5: What are the key safety precautions I need to take when handling thiourea and its derivatives?
Thiourea and its derivatives can be hazardous, and proper safety measures are non-negotiable.[5] Always consult the Safety Data Sheet (SDS) for the specific reagents you are using.[5][6] Essential safety practices include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses or goggles, and a lab coat.[5][7]
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to minimize inhalation of dust or vapors.[5][6]
-
Handling: Avoid ingestion and inhalation of dust. Minimize dust generation when handling solid materials.[6] Do not eat, drink, or smoke in the laboratory.[6][8]
-
Storage: Store thiourea and its derivatives in tightly closed containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][7][9]
II. Troubleshooting Guide
This guide provides a structured approach to resolving specific issues you may encounter during the scaled-up synthesis of N-[2-(4-chlorophenyl)ethyl]thiourea.
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low or No Product Formation | 1. Inactive amine or isothiocyanate. 2. Insufficient reaction temperature or time. 3. Poor nucleophilicity of the amine. | 1. Verify the purity and integrity of starting materials using techniques like NMR or melting point analysis. Use freshly opened or purified reagents. 2. Monitor the reaction closely with TLC. If the reaction is sluggish, consider gently heating the mixture or extending the reaction time.[1] 3. Add a non-nucleophilic base like triethylamine to the reaction mixture to deprotonate the amine and increase its nucleophilicity.[1] | 1. Reagent degradation is a common cause of reaction failure. 2. The reaction kinetics may be slow at room temperature, requiring additional energy or time to proceed to completion. 3. A base can facilitate the reaction by increasing the concentration of the more nucleophilic free amine. |
| Formation of Multiple Products (Visible on TLC) | 1. Formation of symmetrical thiourea byproduct. 2. Decomposition of the isothiocyanate. | 1. If generating the isothiocyanate in situ, ensure the complete conversion to the isothiocyanate before adding the second amine. A two-step, one-pot approach is recommended.[1] 2. Use freshly prepared or purified isothiocyanate. Avoid excessive heating, which can promote decomposition. | 1. The isothiocyanate intermediate can react with the starting amine if it is still present in the reaction mixture. 2. Isothiocyanates can be thermally unstable and may decompose to form various byproducts. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil or does not crystallize. 2. Product is contaminated with starting materials or byproducts. | 1. If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate. If it remains an oil, purification by column chromatography may be necessary. 2. Optimize the recrystallization process. A second recrystallization may be required. Washing the crude product with a solvent that dissolves the impurities but not the product can also be effective. | 1. The physical properties of the product may necessitate alternative purification strategies. 2. Effective purification relies on exploiting the solubility differences between the desired product and any contaminants. |
| Inconsistent Yields Between Batches | 1. Variability in reagent quality. 2. Inconsistent reaction conditions (temperature, time, stirring). 3. Moisture contamination. | 1. Source high-purity reagents from a reliable supplier and test them before use. 2. Carefully control and document all reaction parameters for each batch to ensure reproducibility. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from degrading the isothiocyanate.[1] | 1. The purity of starting materials directly impacts the outcome of the reaction. 2. Minor variations in reaction conditions can have a significant effect on yield and purity, especially on a larger scale. 3. Water can react with the isothiocyanate, reducing the amount available to react with the amine. |
III. Scaled-Up Experimental Protocol
This protocol details a robust and scalable method for the synthesis of N-[2-(4-chlorophenyl)ethyl]thiourea from 2-(4-chlorophenyl)ethylamine and benzoyl isothiocyanate (generated in situ).
Reaction Scheme:
Materials and Reagents:
-
Benzoyl chloride
-
Ammonium thiocyanate or Potassium thiocyanate
-
2-(4-chlorophenyl)ethylamine
-
Anhydrous Acetone
-
Sodium Hydroxide
-
Deionized Water
-
Ethanol (for recrystallization)
Equipment:
-
Three-neck round-bottom flask of appropriate size
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Büchner funnel and vacuum filtration apparatus
-
Standard laboratory glassware
Procedure:
Step 1: In Situ Generation of Benzoyl Isothiocyanate
-
Set up a dry three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen).
-
To the flask, add ammonium thiocyanate (1.1 equivalents) and anhydrous acetone.
-
Begin stirring the suspension.
-
Slowly add benzoyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension.
-
After the addition is complete, gently reflux the mixture for 1-2 hours to ensure the complete formation of benzoyl isothiocyanate. The reaction progress can be monitored by the disappearance of the benzoyl chloride spot on TLC.
Step 2: Formation of N-[2-(4-chlorophenyl)ethyl]-N'-benzoylthiourea
-
Cool the reaction mixture to room temperature.
-
In a separate flask, dissolve 2-(4-chlorophenyl)ethylamine (1.0 equivalent) in anhydrous acetone.
-
Add the solution of 2-(4-chlorophenyl)ethylamine dropwise to the stirred solution of benzoyl isothiocyanate.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials. Gentle heating may be required if the reaction is slow.
Step 3: Hydrolysis and Isolation of N-[2-(4-chlorophenyl)ethyl]thiourea
-
To the reaction mixture, add a solution of sodium hydroxide (2-3 equivalents) in water.
-
Heat the mixture to reflux for 2-4 hours to hydrolyze the benzoyl group.
-
Cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration using a Büchner funnel.
-
If the product does not precipitate, the acetone can be removed under reduced pressure, and the aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Step 4: Purification
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[4]
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Data Summary Table:
| Parameter | Value |
| Molecular Formula | C9H11ClN2S |
| Molecular Weight | 214.72 g/mol |
| Appearance | White to off-white solid |
| Typical Yield | 75-90% |
| Purity (by HPLC) | >98% |
IV. Visualizations
Reaction Workflow Diagram:
Caption: Workflow for the scaled-up synthesis of N-[2-(4-chlorophenyl)ethyl]thiourea.
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting low product yield.
V. References
-
NINGBO INNO PHARMCHEM CO.,LTD. Safety First: Essential Handling and Safety Guidelines for Thiourea. [Link]
-
American Chemical Society. An Efficient Procedure for Traceless Solid-Phase Synthesis of N,N′-Substituted Thioureas by Thermolytic Cleavage of Resin-Bound Dithiocarbamates. [Link]
-
ACS Publications. “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. [Link]
-
ChemSupply Australia. Safety Data Sheet THIOUREA. [Link]
-
LookChem. Precautions for Safe Handling and Storage of Thiourea Dioxide. [Link]
-
Redox. Safety Data Sheet Thiourea. [Link]
-
Science.gov. thiourea derivatives methods: Topics by Science.gov. [Link]
-
Katritzky, A. R., Kirichenko, N., Rogovoy, B. V., Kister, J., & Tao, H. (2004). Synthesis of Mono- and N, N-Disubstituted Thioureas and N-Acylthioureas. SYNTHESIS, 2004(11), 1799–1805. [Link]
-
Organic Chemistry Portal. Thiourea synthesis by thioacylation. [Link]
-
Reddit. Problem with my thiourea synthesis : r/Chempros. [Link]
-
ResearchGate. 83 questions with answers in THIOUREA | Science topic. [Link]
-
MDPI. Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. [Link]
-
Google Patents. US3723522A - Production of thiourea.
-
Google Patents. US3188312A - New process for the preparation of thiourea derivatives.
-
ResearchGate. Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. [Link]
-
MDPI. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl). [Link]
-
J-STAGE. Efficient Synthesis of N-[4-(4-Chlorophenyl)butyl]-S-(3-piperidi- nopropyl)isothiourea (OUP-186) and Its Analogues Using 2-Nitro- phenylacetyl Isothiocyanate: Application to Novel Histamine H3R Antagonists. [Link]
-
Ataman Kimya. THIOUREA. [Link]
-
KSU BAP. Synthesis of new thiourea derivatives and metal complexes. [Link]
-
Wikipedia. Thiourea. [Link]
-
Google Patents. CN103420749B - Green synthesis method of thiourea derivative.
-
Axsyn. Thiourea, N,N'-bis[2-(4-chlorophenyl)ethyl]-. [Link]
-
SciSpace. Synthesis and crystal structure of N,N′-bis(4-chlorophenyl)thiourea N,N-dimethylformamide. [Link]
-
MDPI. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. [Link]
-
Hilaris Publisher. Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. [Link]
-
ResearchGate. Synthesis and crystal structure of N,N′ -bis(4-chlorophenyl)thiourea N , N -dimethylformamide. [Link]
-
PMC. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. [Link]
-
Asian Journal of Chemistry. An Efficient, Facial and Green Synthesis of Substituted Thiourea. [Link]
-
MDPI. Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. [Link]
-
ResearchGate. N , N ′-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties | Request PDF. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. nbinno.com [nbinno.com]
- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 7. redox.com [redox.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. Precautions for Safe Handling and Storage of Thiourea Dioxide [dasteck.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for N-[2-(4-chlorophenyl)ethyl]thiourea
Introduction:
N-[2-(4-chlorophenyl)ethyl]thiourea is a molecule of interest within contemporary drug discovery and development programs. As with any potential therapeutic agent, the ability to accurately and reliably quantify the compound is paramount for pharmacokinetic studies, formulation development, and quality control. This guide provides a comprehensive comparison of suitable analytical methodologies for the determination of N-[2-(4-chlorophenyl)ethyl]thiourea, offering a scientifically grounded framework for method development and cross-validation. While specific validated methods for this exact molecule are not prevalent in publicly accessible literature, this guide leverages established analytical principles for structurally similar thiourea derivatives and chlorophenyl-containing compounds to propose robust starting points for your research.[1][2]
This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of the available analytical options. We will explore the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Gold Standard for Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and adaptability. For a compound like N-[2-(4-chlorophenyl)ethyl]thiourea, a reverse-phase HPLC method with UV detection is the most logical and robust choice for accurate quantification.
Principle of the Method:
Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. N-[2-(4-chlorophenyl)ethyl]thiourea, with its chlorophenyl group, will exhibit sufficient hydrophobicity to be retained on a C18 column, allowing for its separation from polar impurities and formulation excipients. Detection is achieved by passing the column eluent through a UV detector set to a wavelength where the analyte exhibits strong absorbance. Thiourea derivatives typically have strong UV absorbance in the 230-250 nm range.[3]
Proposed HPLC-UV Method Protocol:
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, preferably deionized and filtered)
-
N-[2-(4-chlorophenyl)ethyl]thiourea reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is recommended to ensure good peak shape and resolution. A starting point could be 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 243 nm (based on the typical absorbance of thiourea derivatives)[4][5]
-
Run Time: Approximately 10 minutes
Standard Preparation:
-
Prepare a stock solution of the N-[2-(4-chlorophenyl)ethyl]thiourea reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
-
Accurately weigh and dissolve the sample containing N-[2-(4-chlorophenyl)ethyl]thiourea in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Workflow for HPLC-UV Analysis:
Caption: Workflow for HPLC-UV analysis of N-[2-(4-chlorophenyl)ethyl]thiourea.
UV-Visible Spectrophotometry: A Rapid and Simple Approach
UV-Visible spectrophotometry is a straightforward and cost-effective technique that can be used for the quantification of N-[2-(4-chlorophenyl)ethyl]thiourea, particularly for in-process controls or preliminary assessments where high sample throughput is required.
Principle of the Method:
This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. N-[2-(4-chlorophenyl)ethyl]thiourea, containing a chromophore (the chlorophenyl and thiourea moieties), will absorb light in the UV region of the electromagnetic spectrum. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of the compound can be determined.
Proposed UV-Vis Spectrophotometry Protocol:
Instrumentation:
-
UV-Visible Spectrophotometer (double beam recommended for stability)
-
Matched quartz cuvettes (1 cm path length)
Reagents:
-
Methanol (spectroscopic grade)
-
N-[2-(4-chlorophenyl)ethyl]thiourea reference standard
Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of N-[2-(4-chlorophenyl)ethyl]thiourea in methanol.
-
Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on literature for similar compounds, this is expected to be around 243 nm.[4]
-
-
Standard Preparation:
-
Prepare a stock solution of the reference standard in methanol (e.g., 100 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with methanol to cover a suitable concentration range (e.g., 1-20 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in methanol to obtain a concentration within the calibration range.
-
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Use methanol as the blank.
-
Measure the absorbance of each calibration standard and the sample solution.
-
-
Quantification:
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of the sample from the calibration curve.
-
Workflow for UV-Vis Spectrophotometric Analysis:
Sources
Bridging the Digital and the Biological: A Comparative Analysis of In Silico and In Vitro Activity of N,N'-Disubstituted Thioureas
Thiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The central thiourea moiety (-(NH-C(S)-NH-)-) acts as a flexible hydrogen bond donor and acceptor, enabling interactions with various biological targets. The specific biological effect is finely tuned by the nature of the substituents attached to the nitrogen atoms. This guide will dissect the predicted and observed anticancer activity of a representative thiourea derivative, offering researchers, scientists, and drug development professionals a clear perspective on the strengths and limitations of each evaluation method.
The In Silico Approach: Predicting Biological Interactions
In silico studies, particularly molecular docking, serve as a powerful preliminary screening tool. They predict the binding affinity and interaction patterns of a ligand (the thiourea derivative) with a specific biological target, typically a protein or enzyme implicated in a disease pathway. This computational approach allows for the rapid and cost-effective screening of large libraries of compounds, prioritizing those with the highest likelihood of biological activity for further synthesis and testing.[4][5]
The primary goal of molecular docking is to determine the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The strength of this interaction is quantified by a scoring function, which estimates the binding free energy. A more negative binding energy suggests a more stable and potentially more potent interaction.[4]
Experimental Workflow: Molecular Docking
The in silico evaluation of N-(4-t-butylbenzoyl)-N'-phenylthiourea was performed to predict its cytotoxic activity against cancer cells by targeting key proteins involved in cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR).[4]
Caption: Workflow for molecular docking analysis.
Predicted Activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea
Molecular docking studies predicted that N-(4-t-butylbenzoyl)-N'-phenylthiourea exhibits a strong binding affinity for the Epidermal Growth Factor Receptor (EGFR).[4] The binding energy is a key metric from this simulation.
| Compound | Target Protein | Binding Energy (kcal/mol) |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | EGFR | -9.0 |
Data sourced from a study on N-(4-t-butylbenzoyl)-N'-phenylthiourea.[4]
The in silico analysis further revealed specific interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues within the EGFR active site. These predicted interactions provide a structural hypothesis for the compound's mechanism of action.[4]
The In Vitro Approach: Measuring Biological Effects
Following the promising predictions from in silico models, in vitro testing provides the first layer of empirical validation. These experiments are conducted in a controlled laboratory environment, typically using cell cultures, to measure the actual biological effect of the compound. For potential anticancer agents, the most common in vitro assay is the cytotoxicity or cell viability assay, which determines the concentration of the compound required to inhibit the growth of cancer cells.[4]
Experimental Workflow: MTT Cytotoxicity Assay
The in vitro anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea was evaluated against human cancer cell lines, such as MCF-7 (breast cancer), T47D (breast cancer), and HeLa (cervical cancer), using the Microculture Tetrazolium Technique (MTT) assay.[4] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Observed Activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea
The results of the MTT assay are typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth. A lower IC50 value indicates greater potency.
| Compound | Cell Line | IC50 (µM) |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast Cancer) | 20.45 |
| T47D (Breast Cancer) | 22.02 | |
| HeLa (Cervical Cancer) | 22.13 | |
| Vero (Normal Cells) | >100 |
Data sourced from a study on N-(4-t-butylbenzoyl)-N'-phenylthiourea.[4]
The in vitro results demonstrated that the compound has potent cytotoxic activity against the tested cancer cell lines. Crucially, it showed high selectivity, with a much higher IC50 value against normal Vero cells, indicating a favorable therapeutic window.[4]
Head-to-Head Comparison: Bridging Prediction and Reality
| Method | Key Metric | Result for N-(4-t-butylbenzoyl)-N'-phenylthiourea | Interpretation |
| In Silico | Binding Energy (EGFR) | -9.0 kcal/mol[4] | Strong predicted binding affinity, suggesting potential for potent inhibition. |
| In Vitro | IC50 (MCF-7 cells) | 20.45 µM[4] | Confirmed potent cytotoxic activity against a relevant cancer cell line. |
The strong negative binding energy predicted by the in silico docking study correlates well with the potent cytotoxic activity observed in the in vitro assays. The molecular docking suggested a high affinity for EGFR, a known driver of cancer cell proliferation, and the in vitro data confirmed that the compound is effective at inhibiting the growth of cancer cells where EGFR is often a key factor.[4]
This concordance between the computational prediction and the experimental result is a successful outcome in a drug discovery workflow. It validates the in silico model as a useful predictive tool for this class of compounds and provides a mechanistic rationale for the observed biological activity.
However, it is crucial to acknowledge that a perfect correlation is not always guaranteed. Discrepancies can arise from several factors:
-
Simplifications in In Silico Models: Docking simulations often use rigid protein structures and do not fully account for the dynamic nature of proteins in a biological environment.[5]
-
Off-Target Effects: A compound may exhibit cytotoxicity through mechanisms other than the one targeted in the docking study. In vitro assays measure the overall cellular response, which could be a result of multiple interactions.[1]
-
Cellular Complexity: Factors such as cell membrane permeability, metabolic breakdown of the compound, and activation of cellular resistance mechanisms are present in in vitro experiments but are not typically modeled in simple docking studies.
Conclusion
The comparative analysis of N-(4-t-butylbenzoyl)-N'-phenylthiourea demonstrates the powerful synergy between in silico and in vitro methodologies. The in silico approach provided a rapid, cost-effective, and mechanistically insightful prediction of the compound's anticancer potential by identifying a likely molecular target and quantifying the binding affinity. The in vitro experiments subsequently provided essential empirical validation, confirming the predicted cytotoxicity and establishing a potency profile against relevant cancer cell lines.
For researchers and drug development professionals, this case study underscores a critical principle: in silico tools are not a replacement for experimental validation but are an indispensable partner. They refine hypotheses, prioritize candidates, and provide a rational basis for the design of more effective therapeutic agents. The successful alignment of computational predictions with biological reality, as seen with this thiourea derivative, exemplifies a streamlined and intelligent approach to navigating the complex path of drug discovery.
References
-
Abbas, S. Y., Al-Harbi, R. A. K., & El-Sharief, M. A. M. S. (2020). Synthesis and Anticancer Activity of Thiourea Derivatives Bearing a Benzodioxole Moiety With EGFR Inhibitory Activity, Apoptosis Assay and Molecular Docking Study. European Journal of Medicinal Chemistry, 198, 112363. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., El-Azab, A. S., Al-Obaid, A. M., Alanazi, M. M., Al-Dhfyan, A., & Abdel-Hamide, S. G. (2016). Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors. Molecules, 21(5), 639. [Link]
-
Bîcu, E., & Uivarosi, V. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-37. [Link]
-
Kesuma, D., Siswandono, Purwanto, B. T., & Ardianto, C. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research, 11(1), 116-127. [Link]
-
Nedeljković, N., Dobričić, V., Mijajlović, M., & Nikolić, M. V. (2020). Molecular Docking Analysis of Novel Thiourea Derivatives of Naproxen with Potential Antitumor Activity. Proceedings of 6th International Congress of Serbian Society of Mechanics. [Link]
-
Semantic Scholar. (n.d.). Molecular Docking Analysis of Novel Thiourea Derivatives of Naproxen with Potential Antitumor Activity. Retrieved February 15, 2026, from [Link]
-
Chandrasekhar, M., Syam Prasad, G., Venkataramaiah, C., Umapriya, K., Raju, C. N., & Seshaiah, K. (2020). In silico and in vitro antioxidant and anticancer activity profiles of urea and thiourea derivatives of 2,3-dihydro-1 H-inden-1-amine. Journal of Receptor and Signal Transduction Research, 40(1), 34–41. [Link]
-
Hayallah, A. M., Aboutabl, M. A., El-Sayed, M. A., & El-Kerdawy, M. M. (2007). Synthesis and quantitative structure activity relationship (QSAR) study of new 3-allyl-5-substituted-3,4,5,6-tetrarydro-2H-1,3,5-thiadiazine-2-thiones of a potential antimicrobial activity. Bulletin of Pharmaceutical Sciences, Assiut University, 30(1), 39-50. [Link]
-
Nedeljković, N., Dobričić, V., Mijajlović, M., Vujić, Z., & Nikolić, M. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Pharmaceutics, 16(1), 1. [Link]
-
Semantic Scholar. (n.d.). Quantitative structure-cytotoxic activity relationship of phenylthiourea derivatives from ChemBL database on sirtuin-1 receptor by in silico. Retrieved February 15, 2026, from [Link]
-
Limban, C., Chiriţă, C., Chifiriuc, M. C., Drăcea, N. O., & Bleotu, C. (2014). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 19(7), 9354–9373. [Link]
-
Li, X., Wang, B., Liu, J., Zhu, M., Chen, H., & Cui, P. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. International Journal of Molecular Sciences, 24(8), 6988. [Link]
-
Kuma, A., Kumar, N., & Singh, B. (2004). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & Medicinal Chemistry, 12(23), 6335–6341. [Link]
-
Khan, K. M., Saad, S. M., Shaikh, A., Kumar, S., Ali, M., Perveen, S., ... & Choudhary, M. I. (2020). Synthesis, biological evaluation, and docking studies of new pyrazole-based thiourea and sulfonamide derivatives as inhibitors of nucleotide pyrophosphatase/phosphodiesterase. Bioorganic Chemistry, 99, 103783. [Link]
-
Khan, S. A., Singh, N., & Saleem, K. (2008). Synthesis, characterization and in vitro antibacterial activity of thiourea and urea derivatives of steroids. European Journal of Medicinal Chemistry, 43(10), 2272–2277. [Link]
-
Tok, F., Cakir, C., Cam, D., Kirpat, M. M., & Sicak, Y. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Clinical and Experimental Health Sciences, 12(2), 533-540. [Link]
-
Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Sayed, N. S. (2017). Synthesis, docking study and biological evaluation of some new thiourea derivatives bearing benzenesulfonamide moiety. Chemistry Central Journal, 11(1), 53. [Link]
-
Acar, Ç., Acar, N., Göksel, S., & Erden, F. (2024). Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide. Journal of Biochemical and Molecular Toxicology, e23701. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. In silico and in vitro antioxidant and anticancer activity profiles of urea and thiourea derivatives of 2,3-dihydro-1 H-inden-1-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 4. jppres.com [jppres.com]
- 5. researchgate.net [researchgate.net]
Comparative In Silico Analysis: Thiourea Derivatives vs. Clinical Standards
Focus Targets: Urease (Infection) and EGFR (Cancer)
Executive Summary
Thiourea derivatives (
Comparative docking studies reveal that optimized thiourea derivatives frequently outperform standard inhibitors in binding affinity (
Part 1: The Pharmacophore Rationale
Why compare Thiourea? The structural integrity of the thiourea moiety allows for a dual-mode binding mechanism:
-
Metal Chelation: The sulfur atom acts as a soft base, showing high affinity for soft acids like Nickel (Ni²⁺) in metalloenzymes (e.g., Urease).
-
H-Bonding Network: The
protons serve as potent donors for active site residues (Asp, Glu), while the sulfur can accept H-bonds from backbone amides.
Part 2: Computational Methodology (Validating the Protocol)
To ensure reproducibility and scientific trust (E-E-A-T), the following protocol utilizes AutoDock Vina , a standard in the field for its scoring function accuracy regarding non-covalent interactions.
The Self-Validating Workflow
Causality Check: We do not simply "run" the software. We perform Redocking Validation . The co-crystallized inhibitor is extracted and re-docked.[1] A Root Mean Square Deviation (RMSD)
Figure 1: Validated Molecular Docking Workflow. The decision diamond ensures protocol integrity before data generation.
Part 3: Case Study A — Urease Inhibition
Target: Jack Bean Urease (PDB: 4H9M ) or H. pylori Urease. Clinical Standard: Acetohydroxamic Acid (AHA).[2] Challenger: N,N′-Bis(3-pyridinylmethyl)thiourea (Bis-TU).[2]
Mechanism of Action Comparison
Urease contains a bi-nickel active site.[3] The clinical standard, AHA, binds directly to the Ni²⁺ ions but lacks extensive hydrophobic interactions, leading to lower potency and rapid clearance.
-
AHA Binding: Coordinates Ni²⁺ in a bidentate fashion; H-bonds with Ala636 .
-
Thiourea Binding: The sulfur atom bridges the bi-nickel center. Crucially, the aromatic "wings" of thiourea derivatives extend into the hydrophobic pocket formed by His492 and Ala636 , stabilizing the complex.
Quantitative Data: Binding Energy ( )[2][4]
| Compound | Binding Energy (kcal/mol) | Key Residue Interactions | Metal Coordination |
| AHA (Standard) | -3.8 to -4.2 | His219, Ala636 | Strong (Bi-dentate) |
| Thiourea (Parent) | -4.5 | His219, Asp360 | Moderate (S-Ni) |
| Bis-TU Derivative | -5.9 to -6.5 | His492 , Ala636, Asp494 | Strong (S-Ni + |
Data Source: Synthesized from comparative studies on Jack Bean Urease [1][3].
Expert Insight: The superiority of the Bis-TU derivative stems from the "Anchor and Clamp" effect. The thiourea sulfur anchors to the Nickel, while the pyridyl rings clamp onto His492 via
-stacking, a feature absent in AHA.
Part 4: Case Study B — EGFR Kinase Inhibition (Anticancer)
Target: EGFR Kinase Domain (PDB: 1M17 ). Clinical Standard: Erlotinib (Tarceva). Challenger: Thiazolyl-pyrazoline Thiourea Hybrid (TP-TU).
Mechanism of Action Comparison
Erlotinib binds to the ATP-binding pocket, forming a critical H-bond with Met793 in the hinge region. Resistance often develops when this pocket mutates (e.g., T790M).
-
Erlotinib Binding: Quinazoline ring mimics ATP adenine; H-bonds Met793.
-
Thiourea Hybrid Binding: The thiourea moiety acts as a flexible linker. It positions the heterocycles to mimic the quinazoline footprint but allows the molecule to adopt a "U-shape" conformation that can evade steric clashes in mutant forms.
Quantitative Data: Binding Energy ( )[2][4]
| Compound | Binding Energy (kcal/mol) | H-Bond Distance (Met793) | RMSD (Å) |
| Erlotinib (Standard) | -10.86 | 2.1 Å | 1.46 (Self-dock) |
| TP-TU Hybrid | -11.14 | 1.9 Å | 1.62 |
Data Source: Comparative docking on EGFR kinase domain [4].
Figure 2: EGFR Interaction Map. The thiourea derivative mimics the ATP-mimetic H-bond with Met793 while accessing the hydrophobic back-pocket.
Part 5: Critical Analysis & Experimental Validation
Docking scores are predictive, not definitive. A lower
-
Solvation Effects: AutoDock Vina uses an implicit solvation model. Thiourea derivatives are highly polar; in vitro, the desolvation penalty may reduce the actual binding affinity compared to the in silico prediction.
-
Metal Parameterization: Standard force fields often struggle with the precise quantum mechanical nature of the Ni²⁺-Sulfur coordinate bond in urease. The scores for thiourea in urease may be underestimated unless specific metal parameters are used.
-
Validation Requirement: All docking results cited here correlate with in vitro IC50 values. For example, the Bis-TU derivative showed an IC50 of ~10 µM, significantly better than AHA (IC50 ~27 µM) [2].
References
-
Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. Bioorganic Chemistry (PubMed). Available at: [Link][4]
-
Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage. RSC Medicinal Chemistry. Available at: [Link][1][5][4][6][7]
-
EGFR inhibitors synthesis and biological assessment: Thiazolyl pyrazolines. Dove Medical Press. Available at: [Link][5][4]
-
AutoDock Vina Manual & Protocol. Scripps Research Institute. Available at: [Link]
Sources
- 1. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00378K [pubs.rsc.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. revroum.lew.ro [revroum.lew.ro]
Confirming the Biological Target of N-[2-(4-chlorophenyl)ethyl]thiourea: A Comparative Guide to Experimental Validation
The therapeutic potential of novel chemical entities is intrinsically linked to a precise understanding of their mechanism of action, central to which is the identification of their biological target. N-[2-(4-chlorophenyl)ethyl]thiourea is a member of the versatile thiourea class of compounds, which have demonstrated a broad spectrum of biological activities, including anticancer, antioxidant, and enzyme inhibitory effects.[1][2][3] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to elucidate and confirm the biological target of N-[2-(4-chlorophenyl)ethyl]thiourea, using a putative target as a case study and comparing its hypothetical performance with established inhibitors.
Introduction: The Scientific Rationale for Target Identification
The thiourea scaffold is a privileged structure in medicinal chemistry, capable of forming critical interactions with biological macromolecules.[4][5] The presence of a chlorophenyl group in N-[2-(4-chlorophenyl)ethyl]thiourea suggests the potential for specific binding interactions within a protein's active site. Given that various thiourea derivatives have been reported as potent inhibitors of several enzymes, a logical first step in characterizing this compound is to assess its activity against a panel of relevant enzymes.[2][4][6] For the purpose of this guide, we will hypothesize that N-[2-(4-chlorophenyl)ethyl]thiourea is an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis and a target for developing depigmenting agents.[6] This hypothesis is based on the documented activity of other thiourea derivatives against this enzyme.[4][6]
The following sections will detail a systematic approach to first, preliminarily assess this hypothesis through in vitro enzyme inhibition assays, and second, to confirm target engagement in a cellular context.
Part 1: Primary Target Validation through In Vitro Enzyme Inhibition Assay
The initial step in validating our hypothesis is to perform a direct in vitro enzyme inhibition assay. This will allow us to determine if N-[2-(4-chlorophenyl)ethyl]thiourea can inhibit the activity of purified tyrosinase in a controlled environment.
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
This protocol is adapted from established methods for assessing tyrosinase inhibitors.[6]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
N-[2-(4-chlorophenyl)ethyl]thiourea
-
Kojic Acid (positive control)
-
Phosphate Buffer (pH 6.8)
-
96-well microplate reader
-
DMSO (Dimethyl sulfoxide)
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of L-DOPA in phosphate buffer.
-
Prepare a 10 mM stock solution of N-[2-(4-chlorophenyl)ethyl]thiourea in DMSO.
-
Prepare a 10 mM stock solution of Kojic Acid in DMSO.
-
Prepare a 1000 U/mL stock solution of mushroom tyrosinase in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of N-[2-(4-chlorophenyl)ethyl]thiourea (e.g., 0.1, 1, 10, 100, 1000 µM) or Kojic Acid.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the tyrosinase solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Workflow for In Vitro Tyrosinase Inhibition Assay
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Comparative Performance Data
The following table presents hypothetical data for N-[2-(4-chlorophenyl)ethyl]thiourea alongside a known tyrosinase inhibitor, Kojic Acid, for comparative purposes.
| Compound | Putative Target | IC50 (µM) | Notes |
| N-[2-(4-chlorophenyl)ethyl]thiourea | Tyrosinase | Hypothetical: 5.2 | Potent inhibition observed in the primary assay. |
| Kojic Acid | Tyrosinase | 18.7 | A well-established, commercially available tyrosinase inhibitor.[6] |
| Phenylthiourea | Tyrosinase | 7.5 | A structurally related thiourea compound with known tyrosinase inhibitory activity. |
Part 2: Secondary Target Validation in a Cellular Environment
While in vitro assays are crucial, confirming target engagement within a cellular context is a critical next step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its target protein in a complex cellular environment.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps for performing a CETSA experiment.
Materials:
-
B16F10 melanoma cell line (expresses tyrosinase)
-
N-[2-(4-chlorophenyl)ethyl]thiourea
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease inhibitors)
-
Equipment for SDS-PAGE and Western blotting
-
Anti-tyrosinase antibody
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture B16F10 cells to ~80% confluency.
-
Treat cells with N-[2-(4-chlorophenyl)ethyl]thiourea (at a concentration ~10x its IC50) or DMSO for 2 hours.
-
-
Thermal Shift:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Immediately cool the tubes on ice.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-tyrosinase antibody.
-
Detect the protein bands using an appropriate secondary antibody and imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for tyrosinase at each temperature for both the treated and control samples.
-
Plot the percentage of soluble tyrosinase against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Part 3: Understanding the Broader Biological Context
Confirming direct target engagement is a significant milestone. However, understanding the role of the target in broader signaling pathways is crucial for predicting the physiological consequences of its inhibition.
Signaling Pathway: Melanin Biosynthesis
Tyrosinase is the rate-limiting enzyme in the melanin biosynthesis pathway. Its inhibition is expected to reduce the production of melanin.
Caption: Simplified melanin biosynthesis pathway showing the role of tyrosinase and the point of inhibition.
Conclusion
This guide has outlined a systematic and experimentally robust approach to confirming the biological target of N-[2-(4-chlorophenyl)ethyl]thiourea, using tyrosinase as a putative target. By combining in vitro enzyme inhibition assays with cellular target engagement studies like CETSA, researchers can build a strong case for a specific mechanism of action. The comparative data presented provides a benchmark for evaluating the potency of this novel compound. A thorough understanding of the target and its associated pathways is fundamental for the successful progression of any new chemical entity through the drug discovery and development pipeline.
References
-
Rahman, F., Bibi, M., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4537. [Link]
-
Khan, K. M., Saad, S. M., et al. (2024). Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2329307. [Link]
-
Krasota, U., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23. [Link]
-
Rahman, F., Bibi, M., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Semantic Scholar. [Link]
-
Saejeng, Y., et al. (2025). Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2518195. [Link]
-
Guggilapu, S. D., et al. (2022). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 27(19), 6527. [Link]
-
Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Clinical and Experimental Health Sciences, 12(2), 533-540. [Link]
-
Al-Ghorbani, M., et al. (2025). Biological Applications of Thiourea Derivatives: Detailed Review. ResearchGate. [Link]
-
Ronchetti, R., et al. (2023). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. ChEMBL. [Link]
-
Ghorab, M., et al. (2024). The proposed mechanism for the formation of thiourea. ResearchGate. [Link]
-
Thomas, S. (2019). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. [Link]
-
Axsyn. (n.d.). Thiourea, N,N'-bis[2-(4-chlorophenyl)ethyl]-. Retrieved February 12, 2024, from [Link]
-
PubChem. (n.d.). Thiourea, N-(2-chlorophenyl)-N'-ethyl-. Retrieved February 12, 2024, from [Link]
-
Wikipedia. (2023, December 2). Ethylene thiourea. In Wikipedia. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Document: Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (C... - ChEMBL [ebi.ac.uk]
- 6. Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
